Cy3-YNE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy3-YNE is synthesized through a series of chemical reactions that introduce the alkyne functional group into the cyanine dye structure. The synthesis typically involves the following steps:
Formation of the Cyanine Dye Core: The core structure of the cyanine dye is synthesized through a condensation reaction between a quaternary ammonium salt and a heterocyclic compound.
Introduction of the Alkyne Group: The alkyne group is introduced through a nucleophilic substitution reaction, where an appropriate alkyne-containing reagent reacts with the cyanine dye core.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Cy3-YNE primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This is the most common reaction involving this compound, where it reacts with azide-containing molecules to form a stable triazole linkage.
Substitution Reactions: The alkyne group in this compound can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Copper(I) salts such as copper(I) bromide or copper(I) sulfate are commonly used as catalysts in CuAAc reactions.
Solvents: Dimethyl sulfoxide (DMSO) and water are frequently used as solvents for these reactions.
Major Products
The major product formed from the CuAAc reaction of this compound with azide-containing molecules is a triazole-linked conjugate, which retains the fluorescent properties of the cyanine dye .
Scientific Research Applications
Cy3-YNE has a wide range of applications in scientific research, including:
Fluorescent Labeling: It is extensively used for labeling proteins, peptides, and nucleic acids in various biological assays
Molecular Biology: It is employed in techniques such as fluorescence in situ hybridization (FISH) and quantitative PCR (qPCR) for detecting and quantifying nucleic acids.
Medical Diagnostics: This compound is used in diagnostic assays to detect specific biomolecules, aiding in disease diagnosis.
Mechanism of Action
The mechanism of action of Cy3-YNE involves its ability to form stable triazole linkages with azide-containing molecules through CuAAc. This reaction is highly specific and efficient, allowing this compound to label target molecules without interfering with their biological functions. The fluorescent properties of this compound enable the visualization and tracking of labeled molecules in various biological systems .
Comparison with Similar Compounds
Similar Compounds
Cy5-YNE: Another cyanine dye with similar properties but different spectral characteristics.
DY547 and DY647: Alternative cyanine dyes used for nucleic acid labeling with different fluorescence intensities and spectral properties.
Uniqueness of Cy3-YNE
This compound is unique due to its optimal excitation and emission wavelengths, which make it suitable for a wide range of fluorescence-based applications. Its ability to form stable triazole linkages through CuAAc also sets it apart from other fluorescent dyes .
Properties
Molecular Formula |
C34H42N3O7S2+ |
---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
(2Z)-2-[(E)-3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid |
InChI |
InChI=1S/C34H41N3O7S2/c1-7-20-35-32(38)15-10-9-11-21-37-29-19-17-25(46(42,43)44)23-27(29)34(5,6)31(37)14-12-13-30-33(3,4)26-22-24(45(39,40)41)16-18-28(26)36(30)8-2/h1,12-14,16-19,22-23H,8-11,15,20-21H2,2-6H3,(H2-,35,38,39,40,41,42,43,44)/p+1 |
InChI Key |
DVBDEKRWCVSXGU-UHFFFAOYSA-O |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |
Origin of Product |
United States |
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